4-Ethyl-2'-iodobenzophenone
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Description
Synthesis Analysis
The synthesis of benzophenone derivatives like 4-Ethyl-2’-iodobenzophenone can be achieved through various methods. One common method is the Friedel-Crafts alkylation or acylation. Another method involves the palladium-catalyzed cross-coupling of a substituted phenyl boronic acid with an anhydride .Molecular Structure Analysis
The molecular structure of 4-Ethyl-2’-iodobenzophenone consists of a benzene ring attached to a carbonyl group (C=O) and an ethyl group (C2H5). The benzene ring is further substituted with an iodine atom .Scientific Research Applications
Synthesis and Chemical Reactions
- Synthesis of Lignan Conjugates : Compounds related to 4-Ethyl-2'-iodobenzophenone have been utilized in the synthesis of lignan conjugates, showing excellent antimicrobial and antioxidant activities. This demonstrates the potential of such compounds in pharmaceutical applications (Raghavendra et al., 2016).
- Isophthalic Acids and Isophthalates Synthesis : The Dakin reaction involving hydroxybenzophenone derivatives has been employed to afford isophthalic acid monoethyl esters, showcasing the versatility of benzophenone derivatives in organic synthesis (Bodwell et al., 2003).
- Friedländer Synthesis : In the presence of chlorotrimethylsilane, 2-aminobenzophenone derivatives undergo condensation to yield ethyl 2-chloromethyl-3-quinoline carboxylates, indicating the role of benzophenone derivatives in the synthesis of heterocyclic compounds (Degtyarenko et al., 2007).
Material Science and Environmental Applications
- Metallomesogens Synthesis : Research into the synthesis of metallomesogenic complexes using 3-ketoester derivatives of benzophenones highlights the compound's potential in material science, particularly in the development of new liquid crystal materials (Kovganko et al., 2013).
- Environmental Phenol Measurement : Benzophenone derivatives have been utilized in the development of analytical methods for measuring environmental phenols in human milk, underscoring their importance in environmental monitoring and human health risk assessment (Ye et al., 2008).
Advanced Organic Synthesis
- Annulation Reactions : The use of phosphine-catalyzed annulation reactions involving benzophenone derivatives for the synthesis of highly functionalized tetrahydropyridines exemplifies the compound's utility in constructing complex organic molecules (Zhu et al., 2003).
properties
IUPAC Name |
(4-ethylphenyl)-(2-iodophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13IO/c1-2-11-7-9-12(10-8-11)15(17)13-5-3-4-6-14(13)16/h3-10H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMCYTJGVOGMFSV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2=CC=CC=C2I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13IO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401282237 |
Source
|
Record name | (4-Ethylphenyl)(2-iodophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401282237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethyl-2'-iodobenzophenone | |
CAS RN |
951885-09-9 |
Source
|
Record name | (4-Ethylphenyl)(2-iodophenyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951885-09-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Ethylphenyl)(2-iodophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401282237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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